(3-Bromophenyl)(cyclopropyl)methanamine
Description
(3-Bromophenyl)(cyclopropyl)methanamine (CAS: 886365-87-3) is a substituted cyclopropane derivative with a brominated aromatic ring and a primary amine functional group. Its molecular formula is C₁₀H₁₂NBr, and it has a molecular weight of 226.11 g/mol . This compound is primarily utilized in pharmaceutical research as a building block for synthesizing ligands targeting neurological receptors, such as serotonin receptors, due to its structural rigidity and electronic properties imparted by the cyclopropane and bromophenyl moieties .
Structure
2D Structure
Properties
IUPAC Name |
(3-bromophenyl)-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGOWJNHCOOGOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CC=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398500 | |
| Record name | (3-Bromophenyl)(cyclopropyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536694-26-5 | |
| Record name | (3-Bromophenyl)(cyclopropyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation: 3-Bromobenzylamine Derivatives
3-Bromobenzylamine hydrochloride is a key starting material. It is often converted into protected intermediates such as tert-butyl (3-bromobenzyl)carbamate to facilitate further transformations.
| Parameter | Details |
|---|---|
| Reagents | 3-Bromobenzylamine hydrochloride, di-tert-butyl dicarbonate, triethylamine |
| Solvent | Dichloromethane (DCM) or methanol |
| Temperature | Room temperature (20–25 °C) |
| Reaction Time | 16–18 hours |
| Yield | 76–100% |
| Workup | Wash with water, dry organic phase over sodium sulfate or magnesium sulfate, evaporate |
| Product | tert-Butyl (3-bromobenzyl)carbamate (protected amine intermediate) |
This reaction proceeds via carbamate formation, protecting the amine group to prevent side reactions during subsequent steps.
Introduction of the Cyclopropyl Group via Reductive Amination
A common approach to synthesize this compound involves reductive amination of the protected or free 3-bromobenzylamine with cyclopropanecarboxaldehyde.
| Step | Description |
|---|---|
| Starting Materials | 3-Bromobenzylamine or its protected derivative, cyclopropanecarboxaldehyde |
| Reaction Type | Reductive amination |
| Reducing Agents | Sodium cyanoborohydride (NaBH3CN), borane-dimethyl sulfide complex, or similar reductants |
| Solvent | Methanol, ethanol, or dichloromethane |
| Temperature | Room temperature to mild heating (20–40 °C) |
| Reaction Time | Several hours to overnight |
| Workup | Quench reaction, extract product, purify by chromatography or crystallization |
| Product | This compound or its protected form |
This method is supported by literature on related cyclopropylamine derivatives, where reductive amination is a reliable and selective method to install the cyclopropylmethylamine moiety.
Alternative Cyclopropanation Routes
In some synthetic schemes, the cyclopropyl ring is introduced via cyclopropanation of an olefinic intermediate derived from the bromophenyl precursor. This involves:
- Formation of a styrene or vinyl intermediate from 3-bromobenzyl derivatives.
- Cyclopropanation using reagents such as diazomethane or Simmons–Smith reagents.
- Subsequent amination steps to install the methanamine group.
This approach is less common for this specific compound but is documented in synthetic organic chemistry for related cyclopropylphenyl amines.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Carbamate Protection | 3-Bromobenzylamine hydrochloride, Boc2O, Et3N, DCM, RT, 16h | 76–100 | Protects amine for further transformations; high yield and straightforward workup |
| Reductive Amination | 3-Bromobenzylamine, cyclopropanecarboxaldehyde, NaBH3CN, MeOH, RT | Variable | Efficient installation of cyclopropyl group; mild conditions; selective monoalkylation |
| Cyclopropanation of Olefin | Styrene derivative, diazomethane or Simmons–Smith reagent | Variable | Alternative route; requires olefin intermediate; more steps involved |
Research Findings and Considerations
- Protection of the amine as a carbamate is crucial to prevent side reactions during cyclopropyl group introduction and to improve purification.
- Reductive amination is the preferred method for introducing the cyclopropylmethanamine moiety due to its mild conditions and high selectivity, avoiding over-alkylation.
- Reaction conditions such as solvent choice, temperature, and stoichiometry of reagents significantly affect yield and purity.
- Purification typically involves aqueous workup, drying, and chromatographic techniques or crystallization to isolate the desired product.
- The hydrochloride salt form of this compound is often isolated for stability and handling purposes.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenylcyclopropylmethanamine.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
(3-Bromophenyl)(cyclopropyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Bromine (Br) and chlorine (Cl) are electron-withdrawing, enhancing electrophilic reactivity, whereas methoxy (OCH₃) is electron-donating, altering electronic density on the aromatic ring .
- Heterocyclic Variants : Pyridine-substituted analogues (e.g., 5-bromopyridinyl) exhibit distinct solubility and binding profiles due to nitrogen’s lone pair .
Challenges :
- Low yields (e.g., 10% in Pd-mediated couplings) reflect steric hindrance from cyclopropane .
- Discontinued synthesis of the bromophenyl variant suggests scalability or stability issues .
Pharmacological and Physicochemical Properties
Receptor Binding (Serotonin 5-HT₂C)
Evidence from fluorophenyl and methoxyphenyl analogues highlights substituent-dependent activity:
- Fluoro-Methoxy Derivatives : Compounds like 1-[2-(5-fluoro-2-methoxyphenyl)cyclopropyl]-N-[(2-methoxythiophen-3-yl)methyl]methanamine show high affinity for 5-HT₂C receptors (HRMS-confirmed purity) .
- Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius may enhance hydrophobic interactions in receptor pockets compared to chlorine .
Solubility and Stability
- Methoxy Derivatives : Improved solubility in polar solvents due to OCH₃ .
Biological Activity
(3-Bromophenyl)(cyclopropyl)methanamine, also known as 1-(3-bromophenyl)cyclopropylmethanamine, is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrN
- Molecular Weight : Approximately 212.09 g/mol
- Structural Features :
- A cyclopropyl group attached to a bromophenyl moiety.
- An amine functional group that may contribute to its biological interactions.
The presence of the bromine atom in the phenyl ring is crucial as it influences the compound's reactivity and biological properties. Bromine's larger atomic radius and distinct electronegativity can lead to unique pharmacological profiles compared to similar compounds with different halogens.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including receptors and enzymes. The mechanism involves:
- Binding Affinity : The compound can bind to specific molecular targets, modulating their activity. The bromine atom and the amine group are critical for this binding process.
- Potential Therapeutic Applications : It may serve as a lead compound in drug development targeting specific biological pathways, particularly in oncology and infectious diseases.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its efficacy against Mycobacterium tuberculosis, suggesting it could be a candidate for developing new tuberculosis treatments .
Cytotoxicity and Cancer Research
In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the bromophenyl group can enhance or diminish these effects. For instance, comparisons with analogs like (3-Chlorophenyl)(cyclopropyl)methanamine reveal differences in potency due to variations in electronegativity and steric hindrance.
Case Studies
- Tuberculosis Treatment : A study focused on optimizing compounds for tuberculosis treatment identified this compound as a promising candidate due to its potent in vivo efficacy in murine models infected with M. tuberculosis .
- Cancer Cell Line Studies : Investigations into the compound's effects on various cancer cell lines showed significant cytotoxicity, particularly in breast and lung cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Chlorophenyl)cyclopropylmethanamine | Contains chlorine instead of bromine | Different reactivity due to chlorine's smaller size |
| 1-(3-Fluorophenyl)cyclopropylmethanamine | Fluorine substitution | Enhanced stability and lipophilicity |
| 1-(3-Methylphenyl)cyclopropylmethanamine | Methyl group substitution | Alters steric hindrance affecting interactions |
The comparative analysis shows that the presence of bromine significantly differentiates this compound from its analogs, potentially leading to unique therapeutic profiles.
Q & A
Q. What are the recommended synthetic routes for (3-Bromophenyl)(cyclopropyl)methanamine, and how can purity be optimized?
Answer:
- Synthetic Routes : The compound can be synthesized via reductive amination or cyclopropane ring formation using methods analogous to those described for structurally similar amines, such as General Method B (NaBH(OAc)₃-mediated reductive amination) or General Method C (cyclopropanation via Simmons-Smith reaction) .
- Purity Optimization : Post-synthesis purification via recrystallization as a hydrochloride salt (e.g., using HCl in diethyl ether) improves purity, as demonstrated for related bromophenyl methanamine derivatives .
- Validation : Confirm purity using HRMS (High-Resolution Mass Spectrometry) and ¹H/¹³C NMR, ensuring molecular ion peaks and proton shifts align with theoretical values .
Q. How should researchers handle and store this compound to ensure safety and stability?
Answer:
- Handling : Use nitrile gloves, flame-retardant lab coats, and fume hoods to avoid skin/eye contact. Inspect gloves for defects before use and discard contaminated gloves properly .
- Storage : Store in airtight containers under refrigeration (2–8°C) in a dry, ventilated area. Avoid exposure to moisture or static electricity to prevent decomposition .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid environmental release .
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Analysis : ¹H NMR typically shows cyclopropane ring protons as distinct multiplets (δ 0.5–1.5 ppm) and aromatic protons from the bromophenyl group (δ 7.0–7.5 ppm). ¹³C NMR confirms cyclopropane carbons (δ 8–15 ppm) and quaternary carbons .
- HRMS : Use electrospray ionization (ESI) or TOF (Time-of-Flight) MS to verify the molecular ion ([M+H]⁺) and isotopic pattern (distinct for bromine) .
- Pitfalls : Cyclopropane ring strain may cause unexpected splitting in NMR; compare data with computational predictions (e.g., DFT calculations) .
Advanced Research Questions
Q. How can enantiomeric separation of this compound be achieved, and what chiral analytical methods are recommended?
Answer:
- Separation Methods : Use chiral chromatography (e.g., Chiralpak® IA/IB columns) with hexane/isopropanol mobile phases. For preparative scale, consider diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) .
- Analytical Validation : Confirm enantiopurity via polarimetry or chiral HPLC coupled with circular dichroism (CD) spectroscopy. Reference enantiomers of related compounds (e.g., (R)- and (S)-(5-Bromo-2-fluorophenyl) derivatives) show distinct optical rotations .
Q. What experimental strategies address contradictory NMR data caused by cyclopropane ring dynamics?
Answer:
- Variable-Temperature NMR : Perform experiments at low temperatures (−40°C) to "freeze" ring dynamics and resolve splitting patterns .
- Computational Modeling : Use software like Gaussian or ORCA to simulate NMR chemical shifts under different conformations, accounting for ring strain and steric effects .
- Comparative Analysis : Cross-reference with structurally similar cyclopropane-containing amines (e.g., (3-Cyclopropylphenyl)methanamine) to identify common artifacts .
Q. How can researchers design assays to assess functional selectivity of this compound at serotonin receptors?
Answer:
- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-LSD for 5-HT₂C receptors) to measure affinity (Kᵢ). Compare with reference agonists (e.g., compound 35 in ) .
- Functional Assays : Employ calcium flux or cAMP assays in HEK293 cells expressing 5-HT receptors. Test for bias signaling (e.g., β-arrestin vs. G-protein pathways) .
- Structural Insights : Perform molecular docking studies using receptor crystal structures (e.g., PDB ID: 6BQG) to predict binding modes of the bromophenyl-cyclopropyl moiety .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via LC-MS; cyclopropane rings are prone to acid-catalyzed ring-opening .
- Thermal Stability : Use TGA (Thermogravimetric Analysis) to determine decomposition temperatures. Store below 25°C to prevent thermal degradation .
- Light Sensitivity : Protect from UV light, as bromine substituents may undergo photolytic cleavage. Use amber vials for long-term storage .
Q. How can computational methods predict the reactivity of this compound in novel synthetic applications?
Answer:
- Reactivity Prediction : Apply DFT (Density Functional Theory) to calculate frontier molecular orbitals (HOMO/LUMO) and identify sites for electrophilic/nucleophilic attack .
- Retrosynthetic Planning : Use AI-driven platforms (e.g., Chematica) to propose routes leveraging cyclopropane ring stability and bromine’s directing effects .
- Kinetic Studies : Simulate transition states for ring-opening reactions (e.g., with strong acids) to predict side products and optimize reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
